molecular formula C21H14N4O4 B159812 9-Anthracenecarbaldehyde 2,4-dinitrophenyl hydrazone CAS No. 10208-19-2

9-Anthracenecarbaldehyde 2,4-dinitrophenyl hydrazone

Cat. No. B159812
CAS RN: 10208-19-2
M. Wt: 386.4 g/mol
InChI Key: NUMAOWIOKLXBNM-XKZIYDEJSA-N
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Description

9-Anthracenecarbaldehyde 2,4-dinitrophenyl hydrazone, commonly known as ADH, is a chemical compound that has been extensively studied for its properties and applications in scientific research. ADH is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 214-216°C.

Mechanism Of Action

ADH reacts with carbonyl compounds to form a Schiff base, which can be detected by UV-visible spectroscopy. The reaction is specific for carbonyl compounds and does not react with other functional groups.

Biochemical And Physiological Effects

ADH has no known biochemical or physiological effects. It is a non-toxic compound that is stable under normal laboratory conditions.

Advantages And Limitations For Lab Experiments

The advantages of using ADH in laboratory experiments include its high specificity for carbonyl compounds, its stability under normal laboratory conditions, and its ease of use. However, ADH has some limitations, such as its sensitivity to light and its relatively low solubility in aqueous solutions.

Future Directions

There are several future directions for the use of ADH in scientific research. One area of interest is the development of new methods for the detection and quantification of carbonyl compounds in biological systems. Another area of interest is the use of ADH as a reagent for the detection of carbonyl compounds in environmental samples. Additionally, the development of new derivatives of ADH with improved properties for specific applications is an area of ongoing research.

Synthesis Methods

ADH can be synthesized by the reaction between 9-anthracenecarbaldehyde and 2,4-dinitrophenylhydrazine in the presence of a catalyst such as acetic acid. The reaction yields a yellow crystalline powder that is purified by recrystallization.

Scientific Research Applications

ADH has been widely used in scientific research as a reagent for the detection and quantification of carbonyl compounds. Carbonyl compounds are a class of organic compounds that contain a carbon-oxygen double bond. They are important intermediates in many chemical reactions and are also found in many biological systems.

properties

CAS RN

10208-19-2

Product Name

9-Anthracenecarbaldehyde 2,4-dinitrophenyl hydrazone

Molecular Formula

C21H14N4O4

Molecular Weight

386.4 g/mol

IUPAC Name

N-[(Z)-anthracen-9-ylmethylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C21H14N4O4/c26-24(27)16-9-10-20(21(12-16)25(28)29)23-22-13-19-17-7-3-1-5-14(17)11-15-6-2-4-8-18(15)19/h1-13,23H/b22-13-

InChI Key

NUMAOWIOKLXBNM-XKZIYDEJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N\NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

synonyms

9-Anthracenecarbaldehyde 2,4-dinitrophenyl hydrazone

Origin of Product

United States

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